

2,2-Dimethylbutanal chemical properties

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Compound of Interest

Compound Name: 2,2-Dimethylbutanal

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An In-depth Technical Guide on the Chemical Properties of **2,2-Dimethylbutanal**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbutanal, also known as 2,2-dimethylbutyraldehyde, is a saturated aliphatic aldehyde with the chemical formula $C_6H_{12}O$.^{[1][2][3]} Its structure is characterized by a quaternary carbon atom at the α -position relative to the carbonyl group. This unique structural feature—the absence of α -hydrogens—dictates its chemical reactivity, preventing it from undergoing typical aldol condensation reactions while making it a candidate for the Cannizzaro reaction.^{[4][5]} This guide provides a comprehensive overview of its chemical and physical properties, reactivity, representative experimental protocols, and safety information, serving as a technical resource for professionals in research and development.

Compound Identification

A summary of key identifiers for **2,2-Dimethylbutanal** is provided below.

Identifier	Value	Reference
IUPAC Name	2,2-dimethylbutanal	[3][6]
CAS Number	2094-75-9	[1][2][3][6]
Molecular Formula	C ₆ H ₁₂ O	[1][2][3][6]
Molecular Weight	100.16 g/mol	[1][3][7]
Synonyms	2,2-dimethylbutyraldehyde; Butanal, 2,2-dimethyl-	[1][3][8]
SMILES	<chem>CCC(C)(C)C=O</chem>	[2][3][6]
InChI	InChI=1S/C6H12O/c1-4- 6(2,3)5-7/h5H,4H2,1-3H3	[2][3]
InChIKey	QYPLKDUOPJZROX- UHFFFAOYSA-N	[1][2][3]

Physicochemical Properties

The physical and chemical properties of **2,2-Dimethylbutanal** are summarized in the table below. These properties are essential for designing experimental setups, purification procedures, and storage conditions.

Property	Value	Unit	Reference
Appearance	Liquid	-	[6]
Boiling Point	103	°C	[6]
110.7 (at 760 mmHg)	°C	[8]	
Melting Point	-72.5 (estimate)	°C	[8]
Density	0.801	g/cm ³	[6][8]
Flash Point	6.4	°C	[8]
logP (Octanol/Water)	1.621 (calculated)	-	[2]
Water Solubility (log ₁₀ WS)	-1.37 (calculated)	mol/L	[2]
Topological Polar Surface Area	17.1	Å ²	[8]

Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of **2,2-Dimethylbutanal**.

Spectroscopy	Expected Features	Reference
Mass Spectrometry (EI)	Molecular Ion (M^+): $m/z = 100$. Key fragments from cleavage at the quaternary carbon.	[7]
Infrared (IR) Spectroscopy	Strong C=O stretch (~ 1725 - 1740 cm^{-1}), C-H stretch from aldehyde (~ 2720 and 2820 cm^{-1}), C-H stretches from alkyl groups (~ 2850 - 2960 cm^{-1}).	-
^1H NMR Spectroscopy	-CHO (singlet, ~ 9.4 - 9.8 ppm , 1H), -CH ₂ - (quartet, ~ 2.2 - 2.4 ppm , 2H), -C(CH ₃) ₂ (singlet, ~ 1.0 - 1.2 ppm , 6H), -CH ₂ CH ₃ (triplet, ~ 0.8 - 1.0 ppm , 3H).	-
^{13}C NMR Spectroscopy	C=O (~ 200 - 205 ppm), -C(CH ₃) ₂ (quaternary, ~ 45 - 50 ppm), -CH ₂ - (~ 30 - 35 ppm), -C(CH ₃) ₂ (~ 20 - 25 ppm), -CH ₂ CH ₃ (~ 8 - 12 ppm).	-

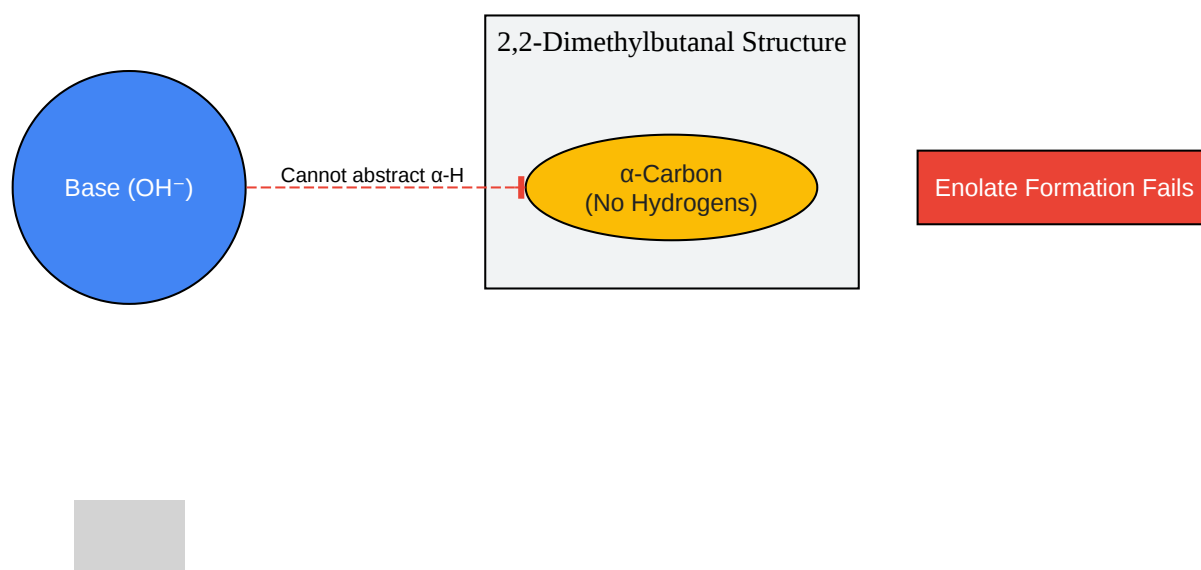
Note: NMR and IR data are predicted based on typical chemical shifts for the functional groups present. Experimental data should be obtained for confirmation.

Chemical Reactivity and Synthetic Pathways

The reactivity of **2,2-Dimethylbutanal** is dominated by its aldehyde functional group and the lack of α -hydrogens.

Aldol Condensation: A Non-Reactive Pathway

Aldehydes with α -hydrogens can be deprotonated by a base to form an enolate, the key intermediate in aldol condensation. **2,2-Dimethylbutanal** possesses a quaternary α -carbon, which has no attached hydrogen atoms. Consequently, it cannot form an enolate and does not undergo self-aldol condensation.[4][9]

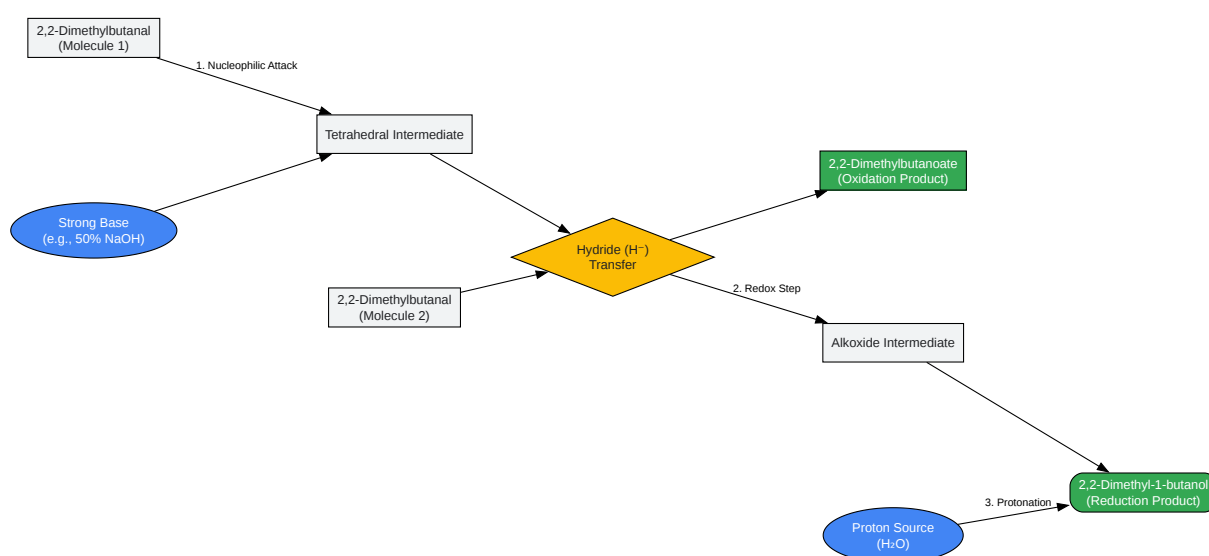


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Figure 1. Logical diagram illustrating why **2,2-Dimethylbutanal** cannot form an enolate for aldol condensation.

Cannizzaro Reaction: A Characteristic Disproportionation

In the presence of a strong base (e.g., concentrated KOH), aldehydes lacking α -hydrogens undergo a disproportionation reaction known as the Cannizzaro reaction.^{[5][8]} One molecule of the aldehyde is oxidized to a carboxylate salt, while a second molecule is reduced to the corresponding primary alcohol. For **2,2-Dimethylbutanal**, the products are sodium 2,2-dimethylbutanoate and 2,2-dimethyl-1-butanol.^{[10][11]}



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Figure 2. Workflow of the Cannizzaro reaction for **2,2-Dimethylbutanal**.

Other Reactions

- Oxidation: Can be readily oxidized to 2,2-dimethylbutanoic acid using common oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4).
- Reduction: The aldehyde group can be reduced to a primary alcohol (2,2-dimethyl-1-butanol) using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of **2,2-Dimethylbutanal** are crucial for laboratory applications. While specific literature for this exact molecule is sparse, the following representative protocols are based on well-established methodologies for similar compounds.

Representative Synthesis: Oxidation of 2,2-Dimethyl-1-butanol

A common method for synthesizing aldehydes is the mild oxidation of primary alcohols. Reagents like Pyridinium Chlorochromate (PCC) are effective at stopping the oxidation at the aldehyde stage.^[12]

Objective: To synthesize **2,2-Dimethylbutanal** via oxidation of 2,2-Dimethyl-1-butanol.

Materials:

- 2,2-Dimethyl-1-butanol (1.0 eq)
- Pyridinium Chlorochromate (PCC) (1.5 eq)
- Anhydrous Dichloromethane (DCM)
- Silica gel
- Diethyl ether

Procedure:

- A flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with anhydrous DCM and PCC (1.5 eq).
- A solution of 2,2-Dimethyl-1-butanol (1.0 eq) in anhydrous DCM is added to the stirred suspension in a single portion.
- The reaction mixture, which turns into a dark brown slurry, is stirred at room temperature for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, an equal volume of diethyl ether is added to the mixture, and the suspension is stirred for an additional 15 minutes.
- The mixture is filtered through a pad of silica gel, and the solid residue is washed several times with diethyl ether.
- The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator.
- The resulting crude aldehyde can be purified by distillation to yield pure **2,2-Dimethylbutanal**.

Representative Reaction: The Cannizzaro Reaction

This protocol describes a typical procedure for the Cannizzaro reaction of a non-enolizable aldehyde.^{[1][2][13]}

Objective: To perform the disproportionation of **2,2-Dimethylbutanal** into its corresponding alcohol and carboxylate salt.

Materials:

- **2,2-Dimethylbutanal** (1.0 eq)
- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 50% aqueous solution
- Diethyl ether

- Hydrochloric Acid (HCl), concentrated
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **2,2-Dimethylbutanal** is added to a flask containing a concentrated (e.g., 50%) solution of KOH or NaOH. The amount of base should be in molar excess.
- The mixture is stirred vigorously at room temperature. The reaction can be slightly exothermic. For less reactive aldehydes, gentle heating may be required. The reaction is typically left to proceed for several hours or overnight until the aldehyde is consumed (monitored by TLC/GC).
- After completion, the reaction mixture is transferred to a separatory funnel and diluted with water.
- The aqueous mixture is extracted three times with diethyl ether. The combined ether layers contain the alcohol product (2,2-dimethyl-1-butanol). The aqueous layer contains the carboxylate salt (potassium 2,2-dimethylbutanoate).
- Isolation of Alcohol: The ether extract is washed with saturated sodium bicarbonate solution, then with brine. It is dried over anhydrous MgSO_4 , filtered, and the solvent is removed via rotary evaporation. The crude alcohol can be purified by distillation.
- Isolation of Carboxylic Acid: The aqueous layer is cooled in an ice bath and carefully acidified with concentrated HCl until the pH is ~1-2. The carboxylic acid (2,2-dimethylbutanoic acid) will precipitate if it is a solid or can be extracted with diethyl ether if it is a liquid. The precipitate is collected by vacuum filtration, or the ether extract is dried and evaporated to yield the acid.

Biological Activity and Relevance in Drug Development

As of the current literature review, there is no significant published data regarding the specific biological activities, signaling pathway interactions, or direct applications of **2,2-Dimethylbutanal** in drug development. Aldehydes as a class are known for their reactivity with biological nucleophiles, such as amine and thiol groups in proteins, which can lead to cytotoxicity. However, the specific toxicological and pharmacological profiles of **2,2-Dimethylbutanal** remain uncharacterized in the public domain. Its relevance would likely be as a synthetic intermediate or a building block for more complex molecules rather than as a bioactive agent itself.

Safety and Handling

2,2-Dimethylbutanal is classified as a hazardous substance. Adherence to safety protocols is mandatory.^[7]

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement	Reference
Acute Toxicity, Oral	GHS07 (Exclamation Mark)	Danger	H302: Harmful if swallowed	^[7]
Serious Eye Damage	GHS05 (Corrosion)	Danger	H318: Causes serious eye damage	^[7]
Flammable Liquid	GHS02 (Flame)	Danger	H225: Highly flammable liquid and vapor	^[6]

- **Handling:** Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

2,2-Dimethylbutanal is an aliphatic aldehyde whose chemical behavior is defined by the quaternary α -carbon in its structure. This feature renders it incapable of undergoing aldol condensation but makes it a prime substrate for the Cannizzaro reaction. Its physicochemical and spectroscopic properties are consistent with a short-chain, branched aldehyde. While its direct biological applications are not currently documented, its unique reactivity makes it a potentially useful building block in organic synthesis. Proper safety and handling procedures are essential when working with this flammable and hazardous compound.

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